An In-depth Technical Guide to PV-1019: A Selective Chk2 Inhibitor
An In-depth Technical Guide to PV-1019: A Selective Chk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PV-1019 (also known as NSC 744039), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in cancer research and drug development.
Chemical Structure and Properties
PV-1019 is chemically identified as 7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide. It was developed as a derivative of the Chk2 inhibitor NSC 109555.[1]
Chemical Structure:
Table 1: Chemical Properties of PV-1019
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇N₇O₃ | [2][3] |
| Molecular Weight | 379.37 g/mol | [2][3] |
| Synonyms | NSC 744039 | [4] |
| Target | Checkpoint Kinase 2 (Chk2) | [2] |
| Pathway | Cell Cycle/DNA Damage | [2] |
Mechanism of Action
PV-1019 functions as a selective and potent inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway. In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to cell cycle arrest, DNA repair, or apoptosis.[5]
PV-1019 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2.[1] This inhibition prevents the autophosphorylation of Chk2, which is a critical step for its activation.[1] Consequently, the downstream signaling cascade is disrupted, affecting the phosphorylation of key substrates like Cdc25C and HDMX.[1]
Signaling Pathway of Chk2 Inhibition by PV-1019
Caption: Chk2 activation by DNA damage and its inhibition by PV-1019.
Quantitative Data
PV-1019 demonstrates high potency and selectivity for Chk2 over other kinases, including the structurally related Chk1.
Table 2: In Vitro Inhibitory Activity of PV-1019
| Target Enzyme | Substrate | IC₅₀ Value | Reference |
| Chk2 | Histone H1 | 138 nM | [6] |
| Chk2 | GST-Cdc25C | 260 nM | |
| Chk1 | Histone H1 | 55 µM |
Experimental Protocols
The following sections outline the key methodologies used to characterize the activity of PV-1019.
In Vitro Chk2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of PV-1019 on the enzymatic activity of recombinant Chk2.
Objective: To determine the IC₅₀ of PV-1019 for Chk2 kinase activity.
Materials:
-
Recombinant Chk2 enzyme
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Kinase assay buffer
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ATP (radiolabeled or for use with ADP-Glo™)
-
Substrate (e.g., Histone H1 or a specific peptide like CHKtide)
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PV-1019 (dissolved in DMSO)
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96-well plates
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ADP-Glo™ Kinase Assay kit (or alternative detection method)
Protocol Outline:
-
Prepare a serial dilution of PV-1019 in the kinase assay buffer.
-
In a 96-well plate, add the recombinant Chk2 enzyme to each well.
-
Add the diluted PV-1019 or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the chosen substrate (e.g., Histone H1).
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the kinase activity. If using the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent followed by the kinase detection reagent.[7]
-
Measure luminescence to determine the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for In Vitro Kinase Assay
Caption: A simplified workflow for determining the in vitro IC50 of PV-1019.
Western Blot Analysis of Chk2 Autophosphorylation
This cellular assay assesses the ability of PV-1019 to inhibit the activation of Chk2 within cancer cells in response to DNA damage.
Objective: To determine the effect of PV-1019 on the autophosphorylation of Chk2 at key activation sites (e.g., Ser516) in cells.[8]
Materials:
-
Cancer cell line (e.g., H1299)
-
PV-1019
-
DNA damaging agent (e.g., Etoposide, ionizing radiation)
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Cell lysis buffer
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (e.g., Ser516), anti-total-Chk2
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol Outline:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of PV-1019 for a specified time (e.g., 3 hours).
-
Induce DNA damage by treating cells with a DNA damaging agent (e.g., etoposide) or exposing them to ionizing radiation.
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a loading control like actin.[5]
Therapeutic Potential
PV-1019 has shown potential as both a chemotherapeutic and a radiosensitizing agent. It exhibits synergistic antiproliferative activity when combined with topoisomerase I inhibitors like topotecan (B1662842) and camptothecin, as well as with radiation in human tumor cell lines.[1] Furthermore, PV-1019 can protect normal mouse thymocytes from apoptosis induced by ionizing radiation, suggesting a potential role in mitigating the side effects of radiotherapy.[1]
References
- 1. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phospho-Chk2 (Ser516) Antibody | Cell Signaling Technology [cellsignal.com]
